molecular formula C8H7N3O4 B2602730 2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-71-5

2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Cat. No.: B2602730
CAS No.: 337463-71-5
M. Wt: 209.161
InChI Key: AMZNFBGOBSQKFR-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a pyrido[3,2-B][1,4]oxazine core, which is a fused bicyclic system containing nitrogen and oxygen atoms. The presence of a nitro group at the 6-position and a methyl group at the 2-position further enhances its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-amino-3-methylpyridine, nitration can be performed to introduce the nitro group at the 6-position. Subsequent cyclization with suitable reagents, such as chloroformates or carbonyl compounds, leads to the formation of the oxazine ring . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the oxazine ring.

    Cyclization: Further cyclization reactions can occur, leading to the formation of more complex heterocyclic systems.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used, but often include derivatives with modified functional groups that can enhance biological activity or material properties .

Scientific Research Applications

2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of specific proteins or pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one include other nitro-substituted heterocycles and oxazine derivatives. For example:

    2-Methyl-6-nitro-1,4-benzoxazine: Similar in structure but with a benzene ring instead of a pyridine ring.

    6-Nitro-2H-pyrido[3,2-B][1,4]oxazine: Lacks the methyl group at the 2-position.

    2-Methyl-6-amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one: The nitro group is replaced with an amino group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrido[3,2-B][1,4]oxazine core with a nitro group at the 6-position and a methyl group at the 2-position, is believed to exhibit various pharmacological properties.

  • Molecular Formula : C9H9N3O4
  • Molecular Weight : 223.19 g/mol
  • CAS Number : 1002726-59-1
  • Structure : The compound contains a fused bicyclic system that includes nitrogen and oxygen atoms, which enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can participate in redox reactions, while the oxazine ring can form hydrogen bonds and hydrophobic interactions with proteins or enzymes. These interactions may modulate specific biological pathways, leading to observed pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound have shown significant antimicrobial properties. Studies have demonstrated that derivatives of pyridine and oxazine exhibit varying degrees of antibacterial and antifungal activities. For example, the synthesis of related compounds has revealed their effectiveness against various microbial strains using agar diffusion methods .

CompoundActivity TypeTarget MicroorganismReference
This compoundAntibacterialStaphylococcus aureus
Related Pyridine DerivativeAntifungalCandida albicans

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The results indicate a moderate cytotoxic profile, suggesting potential for further development in cancer therapeutics.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and phosphatases, which are crucial for cell signaling and proliferation.

Synthesis and Evaluation

A notable study involved the synthesis of various derivatives of this compound through multi-step synthetic routes. The synthesized compounds were evaluated for their antimicrobial properties against a panel of bacterial and fungal pathogens. Results indicated that modifications at the nitrogen or oxygen positions significantly influenced biological activity .

Comparative Studies

Comparative studies with other nitro-substituted heterocycles highlighted the unique activity profile of this compound. For instance, while some analogs exhibited strong antifungal properties, this compound showed a broader spectrum of activity against both bacteria and fungi .

Properties

IUPAC Name

2-methyl-6-nitro-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c1-4-8(12)10-7-5(15-4)2-3-6(9-7)11(13)14/h2-4H,1H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZNFBGOBSQKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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